molecular formula C17H22N6O B11280952 N~6~-butyl-N~4~-(4-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

N~6~-butyl-N~4~-(4-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

Cat. No.: B11280952
M. Wt: 326.4 g/mol
InChI Key: BMFYOLPMJUEXPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N⁶-Butyl-N⁴-(4-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a pyrazolopyrimidine derivative characterized by a bicyclic core structure substituted at the N¹, N⁴, and N⁶ positions. The N¹-methyl group enhances metabolic stability, while the N⁶-butyl and N⁴-(4-methoxyphenyl) substituents modulate lipophilicity and target binding affinity. Pyrazolo[3,4-d]pyrimidine derivatives are widely investigated for their anticancer and enzyme inhibitory activities due to their structural mimicry of purine bases, enabling interactions with biological targets such as kinases and phosphodiesterases .

Properties

Molecular Formula

C17H22N6O

Molecular Weight

326.4 g/mol

IUPAC Name

6-N-butyl-4-N-(4-methoxyphenyl)-1-methylpyrazolo[3,4-d]pyrimidine-4,6-diamine

InChI

InChI=1S/C17H22N6O/c1-4-5-10-18-17-21-15(14-11-19-23(2)16(14)22-17)20-12-6-8-13(24-3)9-7-12/h6-9,11H,4-5,10H2,1-3H3,(H2,18,20,21,22)

InChI Key

BMFYOLPMJUEXPM-UHFFFAOYSA-N

Canonical SMILES

CCCCNC1=NC(=C2C=NN(C2=N1)C)NC3=CC=C(C=C3)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N6-BUTYL-N4-(4-METHOXYPHENYL)-1-METHYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE typically involves multi-step organic reactions. One common method includes the condensation of appropriate pyrazole and pyrimidine derivatives under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized parameters to ensure consistency and efficiency. The use of automated reactors and continuous flow systems can enhance the scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N6-BUTYL-N4-(4-METHOXYPHENYL)-1-METHYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

N6-BUTYL-N4-(4-METHOXYPHENYL)-1-METHYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE has several scientific research applications:

Mechanism of Action

The mechanism of action of N6-BUTYL-N4-(4-METHOXYPHENYL)-1-METHYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. This inhibition can lead to various biological effects, depending on the target enzyme and pathway involved .

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Structural and Activity Comparison of Selected Pyrazolo[3,4-d]Pyrimidine Derivatives
Compound Name N¹ Substituent N⁴ Substituent N⁶ Substituent Key Activity/Properties Source
Target Compound Methyl 4-Methoxyphenyl Butyl Anticancer (inferred) -
N⁴-Ethyl-N⁶,1-diphenyl analog (7a) Phenyl Ethyl Phenyl Anticancer (85% yield; activity pending)
N⁶-(4-Methylbenzyl)-N⁴-(2-methylphenyl) Phenyl 2-Methylphenyl 4-Methylbenzyl Structural analog; no activity reported
N⁴-(3-Chloro-4-methylphenyl)-N⁶-ethyl analog Methyl 3-Chloro-4-methylphenyl Ethyl Solubility: 0.5 µg/mL (pH 7.4)
7_3d3 (Halogenated benzene derivative) - Halogenated benzene - IC₅₀: 0.4 µM (enzyme inhibition)
1-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine Methyl - - Baseline properties: pKa 5.26, MP >300°C
Key Observations:
  • N⁶ Substituents : The butyl group in the target compound enhances lipophilicity compared to shorter alkyl chains (e.g., ethyl in ) or aromatic groups (e.g., phenyl in ). This may improve membrane permeability but reduce aqueous solubility.
  • In contrast, chloro-substituted analogs (e.g., ) introduce electron-withdrawing effects, which may alter binding kinetics .
  • Activity : The halogenated benzene derivative (7_3d3) exhibits potent inhibitory activity (IC₅₀ 0.4 µM), suggesting bulky hydrophobic groups at N⁴ significantly enhance target engagement . The target compound’s 4-methoxyphenyl group may offer a balance between hydrophobicity and solubility.

Physicochemical Properties

  • Solubility : The N⁴-(3-chloro-4-methylphenyl)-N⁶-ethyl analog has low solubility (0.5 µg/mL) at physiological pH, likely due to its chloro substituent . The target compound’s 4-methoxyphenyl group may improve solubility relative to chloro analogs.
  • Thermal Stability : The unsubstituted 1-methyl derivative () has a melting point >300°C, indicating high crystallinity. Substituents like butyl or methoxyphenyl may reduce melting points by introducing structural flexibility.

Structural and Crystallographic Insights

  • Polymorphism : Analogous compounds (e.g., N⁴-(4-methylphenyl)-N³-phenyl derivative) exhibit conformational polymorphism, which affects bioavailability and processing . The target compound’s crystallization behavior remains unstudied but warrants investigation.
  • Synthesis : Derivatives are typically synthesized via nucleophilic substitution or Suzuki coupling, as seen in . The target compound’s butyl and methoxyphenyl groups may require optimized coupling conditions.

Biological Activity

N~6~-butyl-N~4~-(4-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of various kinases and its implications in cancer treatment. This article reviews the biological activity of this compound, synthesizing data from diverse sources to provide a comprehensive overview.

  • Molecular Formula : C23H26N6
  • Molecular Weight : 386.5 g/mol
  • CAS Number : 921494-35-1

The biological activity of this compound is primarily attributed to its ability to inhibit specific protein kinases. These enzymes play crucial roles in cellular signaling pathways that regulate cell growth, differentiation, and apoptosis. The compound acts by binding to the ATP-binding site of these kinases, thereby preventing their activation and subsequent downstream signaling.

Anticancer Activity

Recent studies have highlighted the compound's efficacy against various cancer cell lines:

  • In vitro Studies : Research demonstrated that derivatives of pyrazolo[3,4-d]pyrimidine, including this compound, exhibited significant anti-proliferative effects against A549 (lung cancer) and HCT-116 (colon cancer) cells. The most potent derivative showed IC50 values of 8.21 µM and 19.56 µM against these cell lines respectively .
  • Mechanism of Action in Cancer : Flow cytometric analyses indicated that the compound induces apoptosis and arrests the cell cycle at the S and G2/M phases. This is evidenced by an increase in the BAX/Bcl-2 ratio, a marker for apoptosis .

Structure-Activity Relationship (SAR)

The presence of specific substituents on the pyrazolo[3,4-d]pyrimidine scaffold significantly influences its biological activity:

SubstituentEffect on Activity
Butyl GroupEnhances lipophilicity and bioavailability
Methoxy GroupIncreases potency against certain kinases
Methyl GroupModulates binding affinity

Case Studies

  • EGFR Inhibition : A study focusing on similar pyrazolo[3,4-d]pyrimidine derivatives reported that compounds with structural similarities effectively inhibited epidermal growth factor receptor (EGFR) activity. The most promising compounds demonstrated IC50 values in the low micromolar range against both wild-type and mutant forms of EGFR .
  • Xenograft Models : In vivo studies using xenograft models have shown promising results where compounds similar to this compound exhibited significant tumor growth inhibition compared to controls .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.